2-Amino-3-guanidino-propionic acid

Insulin secretion Pancreatic β-cell Cationic amino acid

2-Amino-3-guanidino-propionic acid (CAS 14191-91-4), systematically named β-guanidino-L-alanine and also referred to as dinor-L-arginine or AGPA, is a non-proteinogenic L-α-amino acid derivative of L-alanine in which a guanidino group replaces one methyl hydrogen at the β-carbon. It possesses both an α-amino acid backbone and a guanidinium side chain that is two methylene units shorter than that of L-arginine, giving it unique steric and hydrogen-bonding properties not shared by simpler guanidino acids such as 3-guanidinopropionic acid (β-GPA) or guanidinoacetic acid.

Molecular Formula C4H10N4O2
Molecular Weight 146.15 g/mol
CAS No. 14191-91-4
Cat. No. B13440374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-guanidino-propionic acid
CAS14191-91-4
Molecular FormulaC4H10N4O2
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N=C(N)N
InChIInChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1
InChIKeyXNBJHKABANTVCP-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-guanidino-propionic acid (CAS 14191-91-4): A Non-Proteinogenic Guanidino–Amino Acid with Dual α-Amino and β-Guanidino Functionality


2-Amino-3-guanidino-propionic acid (CAS 14191-91-4), systematically named β-guanidino-L-alanine and also referred to as dinor-L-arginine or AGPA, is a non-proteinogenic L-α-amino acid derivative of L-alanine in which a guanidino group replaces one methyl hydrogen at the β-carbon [1]. It possesses both an α-amino acid backbone and a guanidinium side chain that is two methylene units shorter than that of L-arginine, giving it unique steric and hydrogen-bonding properties not shared by simpler guanidino acids such as 3-guanidinopropionic acid (β-GPA) or guanidinoacetic acid [2]. The compound is commercially available as the free base (C₄H₁₀N₄O₂, MW 146.15) or the hydrochloride salt (CAS 1482-99-1, MW 182.61) and is recognized by ChEBI as a Brassica napus metabolite [3].

Why Generic Guanidino Acid Substitution Is Not Possible for 2-Amino-3-guanidino-propionic acid


The presence of both a free α-amino group and a β-guanidino group on the same propionic acid scaffold creates a pharmacophore that cannot be replicated by the more common guanidinoalkanoic acids. 3-Guanidinopropionic acid (β-GPA, CAS 353-09-3) lacks the α-amino group entirely and is a demonstrated substrate for creatine kinase, leading to N-phosphorylation and muscle accumulation [1]. Guanidinoacetic acid (glycocyamine) bears the guanidino moiety on the α-carbon directly bonded to the carboxylate and functions primarily as a creatine precursor [2]. The target compound, in contrast, is not phosphorylated by creatine kinase and acts as a competitive inhibitor instead [3], while its α-amino group enables dominant hydrogen-bond recognition by enzymes such as human arginase I in a manner unavailable to β-GPA or guanidinoacetic acid [4]. Therefore, procurement of an analog lacking either the α-amino or the β-guanidino substituent will result in fundamentally different biochemical behavior in any of the assays detailed below.

Quantitative Differentiation Evidence: 2-Amino-3-guanidino-propionic acid vs. Closest Analogs


Pancreatic β-Cell Insulin Secretagogue Selectivity: Only AGPA Mimics Arginine Among Guanidino Analogs

In perifused rat pancreatic islets, 2-amino-3-guanidinopropionic acid was the only compound among several structurally related guanidino derivatives that fully mimicked the effect of L-arginine on both 86Rb+ efflux (a measure of K+ channel depolarization) and insulin release. Critically, 3-guanidinopropionic acid (β-GPA), guanidinoacetic acid, citrulline, and guanidine itself were all completely inactive [1]. This demonstrates that the combination of the α-amino group with a β-guanidino substituent at a specific side-chain length is a stringent structural requirement for B-cell recognition, a feature absent in the simpler guanidinoalkanoic acids.

Insulin secretion Pancreatic β-cell Cationic amino acid 86Rb+ efflux

Creatine Kinase Discrimination: AGPA Resists Phosphorylation Unlike Creatine and 3-GPA

In a direct kinetic study of guanidine substrate analogs with rabbit muscle creatine kinase (EC 2.7.3.2), L-α-amino-β-guanidine propionic acid (AGPA) exhibited no detectable phosphorylation whatsoever, whereas creatine was phosphorylated with a maximal rate (Vmax) defined as 100%, and cyclocreatine reached 45% of the creatine Vmax [1]. AGPA instead acted as a competitive inhibitor of the forward reaction with a Ki of 30 mM [1]. By contrast, 3-guanidinopropionic acid (β-GPA) is a known substrate for creatine kinase and undergoes phosphorylation to form the N-phosphate, leading to significant accumulation in muscle tissue [2]. This sharp functional difference arises solely from the presence of the α-amino group in AGPA, which prevents phosphorylation while still permitting active-site binding.

Creatine kinase Phosphagen Substrate analog Enzyme kinetics

Arginase I Binding Mode Differentiation: AGPA Engages via α-Carboxylate/α-Amino H-Bonds, Not Metal Coordination

X-ray crystal structures of human arginase I (HAI) in complex with AGPA have been determined at resolutions of 1.82 Å (Mn²⁺₂-HAI-AGPA, PDB 4FCI) and 1.9 Å (Co²⁺₂-HAI-AGPA, PDB 4FCK) [1]. In these structures, hydrogen bonds to the α-carboxylate and α-amino groups of AGPA dominate enzyme–inhibitor recognition, and the guanidinium group does not interact directly with the binuclear metal cluster [1]. This binding mode contrasts sharply with that of the natural substrate L-arginine, whose longer guanidinium side chain directly coordinates the dimanganese center during catalysis [2]. The two-methylene truncation in AGPA relative to L-arginine precludes metal coordination while preserving high-affinity binding through the α-amino acid moiety, making AGPA a well-defined unreactive substrate analog for structural and mechanistic studies.

Arginase I X-ray crystallography Enzyme-inhibitor recognition Dinor-L-arginine

Helix Propensity and C-Capping Energetics: Agp Is the Weakest Helix Propagator Among Arginine Side-Chain Homologs

Circular dichroism analysis of 12 alanine-based host–guest peptides containing arginine analogs with systematically varied side-chain lengths revealed that helix propensity follows the order Agp < Agb < Arg > Agh, where Agp is (S)-2-amino-3-guanidinopropionic acid (the target compound), Agb is (S)-2-amino-4-guanidinobutyric acid, Arg is L-arginine, and Agh is (S)-2-amino-6-guanidinohexanoic acid [1]. For C-capping energetics, the trend is Agp < Agb < Arg < Agh, indicating more favorable C-cap stabilization with increasing side-chain length [1]. Agp, with the shortest side chain (one methylene linking the α-carbon to the guanidino group), is the poorest helix propagator and the least favorable C-cap residue among the series, providing a quantifiable structural differentiation for peptide design.

Peptide helicity Arginine analogs Circular dichroism Side-chain length

Differential Metabolic Activity of Arginine Homologues in Adipocytes: AGPA Is Inactive on ATP Levels and Glucose Oxidation

In a systematic study of arginine homologues on isolated fat cells, the shorter arginine homologues including 2-amino-3-guanidinopropionic acid (AGPA) and 2-amino-4-guanidino-butyric acid (Agb) were totally inactive in counteracting the adrenalin-induced depression of ATP levels and in stimulating glucose oxidation, whereas the longer-chain homologues homoarginine (2-amino-6-guanidinocaproic acid) and L-arginine itself exhibited clear insulin-like activity by re-elevating ATP levels and enhancing glucose oxidation [1]. The methyl esters of these compounds showed only slight activity. This side-chain length-dependent functional dichotomy demonstrates that the short guanidino side chain of AGPA cannot engage the molecular targets required for the insulin-like metabolic response, distinguishing it sharply from the physiologically active longer-chain guanidino amino acids.

Adipocyte metabolism Arginine homologues Insulin-like activity ATP level

Validated Research and Application Scenarios for 2-Amino-3-guanidino-propionic acid Based on Quantitative Differentiation Evidence


Arginase I Structural Biology and Inhibitor Design – Unreactive Substrate Analog with Defined Binding Mode

AGPA is the crystallographically validated unreactive substrate analog of choice for human arginase I co-crystallization studies, with high-resolution structures available at 1.82–1.9 Å (PDB 4FCI, 4FCK) [1]. Its binding mode, in which the α-carboxylate and α-amino groups dominate recognition while the guanidinium does not coordinate the binuclear metal center, allows researchers to probe the α-amino acid recognition pocket independently of metal-ligand interactions. This compound should be prioritized over L-arginine for structural studies aimed at designing arginase inhibitors that target peripheral binding sites rather than the catalytic metal cluster.

Creatine Kinase Mechanistic Studies – Non-Phosphorylatable Competitive Inhibitor Probe

Because AGPA shows no detectable phosphorylation by rabbit muscle creatine kinase (0% substrate activity vs. 100% for creatine) and acts as a competitive inhibitor with Ki = 30 mM [2], it serves as a unique probe to study creatine kinase active-site geometry without the confounding effects of phosphagen product formation. This property differentiates it decisively from 3-guanidinopropionic acid (β-GPA), which is a known creatine kinase substrate that undergoes N-phosphorylation and accumulates in muscle [3]. For enzymologists investigating the structural determinants of creatine kinase substrate specificity, AGPA provides a clean baseline.

Pancreatic β-Cell Function and Insulin Secretion Research – Arginine-Mimetic with Defined Selectivity

In perifused rat islet preparations, AGPA is the only non-arginine guanidino compound that fully reproduces the effects of L-arginine on 86Rb+ efflux and insulin release, while 3-guanidinopropionic acid, guanidinoacetic acid, citrulline, and guanidine are all inactive [4]. This selectivity makes AGPA an essential tool compound for dissecting the structural requirements of the cationic amino acid recognition system in pancreatic β-cells, and it should be selected whenever the experimental design requires a guanidino–amino acid that retains insulinotropic activity without the full side-chain length of arginine.

Peptide Engineering and Biophysical Chemistry – Minimalist Guanidino Amino Acid for Secondary Structure Tuning

The position of Agp as the weakest helix propagator and least favorable C-capping residue among arginine side-chain homologs (Agp < Agb < Arg > Agh for helix propensity; Agp < Agb < Arg < Agh for C-cap) makes it the residue of choice when the goal is to minimize helical bias while retaining a guanidinium functionality [5]. Its incorporation into synthetic peptides via Fmoc-based solid-phase synthesis, using the orthogonal guanidinylation strategy established by Cheng et al., enables precise modulation of peptide secondary structure for applications in drug design and biomaterials.

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